molecular formula C8H8O4 B3194738 1-(2,3,6-trihydroxyphenyl)ethanone CAS No. 85918-30-5

1-(2,3,6-trihydroxyphenyl)ethanone

Cat. No.: B3194738
CAS No.: 85918-30-5
M. Wt: 168.15 g/mol
InChI Key: ZICVNAMXTVGDHZ-UHFFFAOYSA-N
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Description

1-(2,3,6-Trihydroxyphenyl)ethanone is a polyhydroxy acetophenone derivative characterized by a phenyl ring substituted with hydroxyl groups at the 2-, 3-, and 6-positions and an acetyl group (-COCH₃) at the 1-position. Trihydroxy acetophenones are notable for their roles in metabolic regulation, antimicrobial activity, and applications in fragrance chemistry .

Properties

IUPAC Name

1-(2,3,6-trihydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4(9)7-5(10)2-3-6(11)8(7)12/h2-3,10-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICVNAMXTVGDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462221
Record name Ethanone, 1-(2,3,6-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85918-30-5
Record name Ethanone, 1-(2,3,6-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3,6-trihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where phloroglucinol reacts with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction, distillation, and chromatography to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2,3,6-trihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Esters and ethers.

Scientific Research Applications

1-(2,3,6-trihydroxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antioxidant properties and its ability to modulate biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2,3,6-trihydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may modulate enzyme activity, gene expression, and signal transduction pathways, contributing to its biological effects .

Comparison with Similar Compounds

1-(2,4,6-Trihydroxyphenyl)ethanone (Phloracetophenone)

  • Molecular Formula : C₈H₈O₄
  • Hydroxyl Positions : 2, 4, 6
  • Key Properties :
    • Biological Activity : Enhances cholesterol 7α-hydroxylase activity, contributing to anti-obesity and hypolipidemic effects .
    • Applications : Used in fragrances due to its aromatic hydroxylation pattern .
  • Thermal Stability : Higher symmetry of hydroxyl groups (2,4,6) likely improves crystallinity compared to asymmetric isomers.

1-(3,4,5-Trihydroxyphenyl)ethanone

  • Molecular Formula: C₈H₈O₅ (reported in ; possible typographical error, as trihydroxyacetophenone should be C₈H₈O₄).
  • Hydroxyl Positions : 3, 4, 5
  • Key Properties: The meta-hydroxylation pattern may reduce solubility in nonpolar solvents compared to 2,4,6-trihydroxy derivatives.

1-(2,3,6-Trihydroxyphenyl)ethanone (Target Compound)

  • Molecular Formula : Likely C₈H₈O₄ (inferred from structural analogs).
  • Hydroxyl Positions : 2, 3, 6
  • Hypothesized Properties: Asymmetric hydroxylation may result in lower melting points and altered hydrogen-bonding networks compared to 2,4,6-trihydroxy isomers.

Tetrahydroxyacetophenones

1-(2,3,4,6-Tetrahydroxyphenyl)ethanone

  • Molecular Formula : C₈H₈O₅
  • CAS : 63635-39-2 .
  • Higher molecular weight (184.14 g/mol) compared to trihydroxy analogs.

Substituted Derivatives

2-(4-Methoxyphenyl)-1-(2,4,6-Trihydroxyphenyl)ethanone

  • Molecular Formula : C₁₅H₁₄O₅
  • CAS : 15485-66-2 .
  • Key Properties :
    • Methoxy group introduces lipophilicity, reducing aqueous solubility compared to hydroxylated analogs.
    • Melting point: 193–197°C, higher than many trihydroxy derivatives due to extended conjugation .

1-(3-Acetyl-2,4,6-Trihydroxyphenyl)ethanone

  • Molecular Formula : C₁₀H₁₀O₅

Data Table: Comparative Analysis of Selected Compounds

Compound Name Hydroxyl Positions Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity References
1-(2,4,6-Trihydroxyphenyl)ethanone 2, 4, 6 C₈H₈O₄ 168.14 Not reported Anti-obesity, hypolipidemic
1-(2,3,4,6-Tetrahydroxyphenyl)ethanone 2, 3, 4, 6 C₈H₈O₅ 184.14 Not reported Higher polarity
2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone 2,4,6 (phenyl), 4-OCH₃ C₁₅H₁₄O₅ 274.27 193–197 Structural studies
1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone 2, 6, 3-Cl, 5-propyl C₁₁H₁₃ClO₃ 228.68 Not reported Synthetic intermediate

Discussion of Key Findings

Hydroxyl Group Positions : Symmetric hydroxylation (e.g., 2,4,6-trihydroxy) enhances crystallinity and bioactivity in metabolic pathways, while asymmetric patterns (e.g., 2,3,6) may confer unique solubility or reactivity profiles .

Substituent Effects : Methoxy or acetyl groups alter lipophilicity and electronic properties, expanding applications in drug design or materials science .

Biological Relevance: Phloracetophenone (2,4,6-trihydroxy) is the most studied for metabolic regulation, suggesting that hydroxyl positioning is critical for enzyme interactions .

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